[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Description
Properties
IUPAC Name |
[1-(4-bromo-2-methylphenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4/c1-7-4-8(11)2-3-10(7)15-6-9(5-12)13-14-15/h2-4,6H,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPECKRZWXGNLTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors.
Mode of Action
Based on the structural similarity to indole derivatives, it can be inferred that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives, which share structural similarities, have been reported to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
The compound [1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C10H12BrN5
- Molecular Weight : 284.14 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. Research indicates that triazoles can exhibit significant activity against various bacterial strains and fungi. For instance, a study demonstrated that related compounds showed Minimum Inhibitory Concentrations (MICs) as low as 3.45 μM against Mycobacterium tuberculosis (MTB) .
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer potential. Compounds with similar structures have shown promising antiproliferative effects in various cancer cell lines. For example:
- MCF-7 Breast Cancer Cells : Triazole derivatives exhibited IC50 values ranging from 52 nM to 74 nM, indicating potent activity against both estrogen receptor-positive and triple-negative breast cancer cells .
This suggests that this compound may also possess similar properties worthy of further investigation.
The mechanism by which triazole compounds exert their biological effects often involves the inhibition of key enzymes or interference with cellular pathways. The triazole ring is known to interact with enzymes involved in nucleic acid synthesis and cell division, potentially leading to apoptosis in cancer cells and inhibition of microbial growth.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|---|
| This compound | Structure | TBD | TBD |
| Compound A | Structure | 3.45 μM (MTB) | 52 nM (MCF-7) |
| Compound B | Structure | TBD | 74 nM (MCF-7) |
Case Studies
Several case studies have been conducted to evaluate the efficacy of triazole derivatives in clinical settings:
- Case Study on Tuberculosis Treatment : A derivative similar to this compound demonstrated significant effectiveness against resistant strains of MTB in vitro.
- Cancer Cell Line Studies : Triazole derivatives were tested on various cancer cell lines where they induced cell cycle arrest and apoptosis through tubulin polymerization inhibition.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Electronic Effects : The bromine atom in the target compound enhances electrophilicity, facilitating nucleophilic aromatic substitution or cross-coupling reactions, unlike methyl or fluorine substituents in analogues .
- Steric and Solubility Profiles : Bulky groups (e.g., dihydrooxazole in ) reduce conformational flexibility, while hydrochloride salts (e.g., ) improve aqueous solubility compared to free amines.
Key Observations :
Table 3: Comparative Physicochemical Data
Key Observations :
- Bromine and methyl groups in the target compound likely confer moderate lipophilicity, balancing membrane permeability and solubility.
- Salt forms (e.g., hydrochloride) significantly enhance solubility, as seen in , suggesting a formulation strategy for the target compound.
Preparation Methods
General Synthetic Strategy: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The cornerstone for synthesizing 1,2,3-triazole derivatives is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which efficiently forms the 1,4-disubstituted 1,2,3-triazole ring under mild conditions. This method is highly regioselective and tolerant of various functional groups.
-
Preparation of Aryl Azide Intermediate:
Starting from 4-bromo-2-methylbenzyl bromide, the corresponding benzyl azide is prepared by nucleophilic substitution with sodium azide. The bromide is typically synthesized by treating the corresponding benzyl alcohol with phosphorus tribromide (PBr₃).
$$
\text{4-bromo-2-methylbenzyl alcohol} \xrightarrow[\text{PBr}3]{} \text{4-bromo-2-methylbenzyl bromide} \xrightarrow[\text{NaN}3]{} \text{4-bromo-2-methylbenzyl azide}
$$Cycloaddition with Alkyne:
The benzyl azide undergoes CuAAC with an alkyne derivative, such as ethyl propiolate or propargylamine, in the presence of copper sulfate and sodium ascorbate in a tert-butanol/water mixture. This yields the 1,4-disubstituted 1,2,3-triazole intermediate.Post-Cycloaddition Functionalization:
The ester or other substituents on the triazole ring can be hydrolyzed or further transformed to introduce the methanamine group at the 4-position of the triazole ring.
-
- Catalyst: CuSO₄·5H₂O and sodium ascorbate
- Solvent: tert-butanol/water (2:1)
- Temperature: Room temperature to 60 °C
- Reaction Time: Approximately 8 hours
- Yields: Generally good to excellent (60–90%) for intermediates
This method is supported by the synthetic route described for substituted benzyl-1,2,3-triazole-4-carboxylic acids, which share structural similarity with the target compound.
Specific Synthetic Route for [1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Based on the literature and analogous syntheses, the preparation involves:
| Step | Reactant(s) | Reaction | Product | Notes |
|---|---|---|---|---|
| 1 | 4-bromo-2-methylbenzyl alcohol | Treatment with PBr₃ | 4-bromo-2-methylbenzyl bromide | Bromination of benzyl alcohol to bromide |
| 2 | 4-bromo-2-methylbenzyl bromide + NaN₃ | Nucleophilic substitution | 4-bromo-2-methylbenzyl azide | Azide formation |
| 3 | 4-bromo-2-methylbenzyl azide + propargylamine | CuAAC (CuSO₄, sodium ascorbate) | 1-(4-bromo-2-methylphenyl)-1,2,3-triazol-4-yl-methanamine | Formation of triazole ring with methanamine substituent |
This synthetic sequence aligns with the general CuAAC strategy and is consistent with the preparation of related benzyl-1,2,3-triazole derivatives.
Alternative Metal-Free Synthetic Approaches
Recent advances have introduced metal-free methods for 1,2,3-triazole synthesis, which may be applicable for the target compound:
Regioselective Reaction of Aryl Azides with Enaminones:
Aryl azides react with enaminones in the presence of triethylamine, water, and ionic liquids to afford 1,4,5-trisubstituted 1,2,3-triazoles. This method tolerates various functional groups, including electron-withdrawing bromine substituents, and proceeds under mild conditions without metal catalysts.Mechanistic Insights:
The reaction proceeds via formation of an enamine intermediate, followed by 1,3-dipolar cycloaddition with the azide, ring opening, tautomerization, and cyclization to triazole.
While this method is more suited for trisubstituted triazoles, adaptation for the target compound may be explored for metal-free synthesis routes.
Characterization and Purity Considerations
The purity and structure of synthesized this compound are confirmed by:
- Elemental analysis (CHNS)
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR)
- Mass spectrometry (MS)
- Chromatographic methods (GC-MS or HPLC)
The molecular formula is C₁₀H₁₁BrN₄ with a molecular weight of 267.13 g/mol.
Summary Table of Preparation Methods
| Methodology | Key Steps | Catalysts/Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition) | Azide formation from benzyl bromide, cycloaddition with alkyne | CuSO₄·5H₂O, sodium ascorbate | RT, t-butanol/water, 8 h | High regioselectivity, good yields, mild conditions | Requires copper catalyst, potential metal contamination |
| Metal-Free Azide-Enaminone Cycloaddition | Reaction of aryl azide with enaminone under basic conditions | Triethylamine, ionic liquids | RT, aqueous media | Avoids metal catalysts, good functional group tolerance | More complex substrate preparation, less common for methanamine derivatives |
| Conventional Nucleophilic Substitution + Hydrolysis | Bromination, azide substitution, hydrolysis or amination | PBr₃, NaN₃ | Varied, typically mild | Straightforward, well-established | Multiple steps, potential side reactions |
Research Findings and Optimization Notes
The presence of the bromine substituent on the phenyl ring lowers the LUMO energy, facilitating cycloaddition reactions and potentially improving reaction rates and yields.
Hydrolysis or amination steps following cycloaddition must be carefully controlled to avoid decomposition or side reactions, especially when introducing sensitive amine groups.
The copper-catalyzed method remains the most reliable and widely used for preparing 1,2,3-triazole derivatives with methanamine substituents due to its robustness and scalability.
Q & A
Q. What are the recommended synthetic routes for [1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, to form the triazole core. Key steps include:
- Precursor preparation : Reacting 4-bromo-2-methylphenyl azide with propargylamine derivatives.
- Reaction optimization : Temperature (60–80°C), pH (neutral to slightly basic), and solvent selection (DMF or DMSO) significantly impact yield and purity .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity of the triazole ring and substituent positions .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z = 296.03 [M+H]) .
Q. How does the bromine substituent influence the compound’s chemical reactivity?
The electron-withdrawing bromine atom on the phenyl ring enhances electrophilic substitution reactivity at the para position. It also stabilizes the triazole ring via resonance effects, reducing susceptibility to oxidative degradation .
Advanced Research Questions
Q. What strategies resolve contradictory data regarding the biological activity of triazole derivatives like this compound?
Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) often arise from:
- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines).
- Structural analogs : Compare with derivatives like [1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine to isolate substituent effects .
- Solubility factors : Use DMSO carriers ≤1% to avoid cytotoxicity artifacts .
Q. What computational and experimental methods elucidate the compound’s structure-activity relationships (SAR)?
- Molecular docking : Predict binding affinities to targets like fungal CYP51 (Lanosterol 14α-demethylase) using AutoDock Vina .
- X-ray crystallography : Resolve crystal structures to analyze hydrogen bonding (e.g., N–H⋯O interactions) and π-stacking with aromatic residues .
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) with IC dose-response curves .
Q. How can researchers analyze molecular interactions and binding mechanisms with biological targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized enzymes (e.g., kinase inhibitors).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
- Fluorescence quenching : Monitor tryptophan residue changes in proteins upon ligand interaction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
